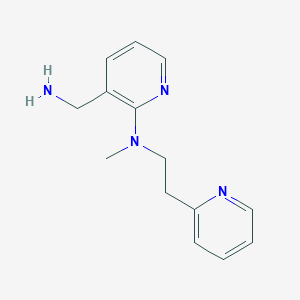

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine

Description

Contextualization Within Bipyridine and Polyamine Hybrid Architectures

The structural framework of this compound positions this compound within the broader category of bipyridine-based hybrid architectures that have gained prominence in coordination chemistry and materials science. Bipyridine-based porous hybrid polymers have demonstrated remarkable versatility in catalytic applications, particularly in carbon dioxide fixation reactions where the presence of multiple nitrogen active sites and hydrogen bond donors creates synergistic catalytic environments. The architectural design of such compounds draws inspiration from the fundamental properties of 2,2'-bipyridine complexes, which are known for their distinctive optical and redox properties resulting from electron delocalization across coplanar ring systems.

Polybipyridine ligands derived from acyclic and macrocyclic polyamines represent a sophisticated evolution in ligand design, where multiple 2,2'-bipyridine groups are systematically attached to polyamine scaffolds to create multidentate coordination environments. These hybrid architectures have proven particularly effective in forming polynuclear metal complexes, where the spatial arrangement of bipyridine units can be precisely controlled through the underlying polyamine framework. The incorporation of polyamine elements into bipyridine structures enhances the overall coordination capacity while introducing additional sites for hydrogen bonding and electrostatic interactions.

Recent developments in bipyridine-based polyaminal networks have demonstrated the potential for creating porous materials with exceptional carbon dioxide uptake capabilities despite relatively modest surface areas. These materials achieve their efficiency through the strategic placement of polar groups on pore surfaces, creating environments conducive to selective gas adsorption. The design principles underlying these networks directly inform the structural considerations for compounds like this compound, where multiple nitrogen-containing heterocycles are combined to create multifunctional molecular architectures.

Table 1: Comparative Properties of Bipyridine-Based Hybrid Architectures

| Compound Type | Coordination Sites | Primary Applications | Structural Features |

|---|---|---|---|

| Metalated-bipyridine polymers | Multiple nitrogen donors | Catalytic carbon dioxide fixation | Porous hybrid structure with silicon-oxygen-hydrogen groups |

| Polybipyridine ligands | 3-6 bipyridine groups | Polynuclear complex formation | Acyclic and macrocyclic polyamine scaffolds |

| Bipyridine polyaminal networks | Nitrogen-rich surfaces | Gas capture and separation | One-pot polycondensation products |

| Pyridylethylamine derivatives | Bidentate coordination | Metal complex formation | Flexible ethyl linker units |

The transition metal complexes of 2,2'-bipyridine serve as foundational models for understanding the coordination behavior of more complex bipyridine-containing molecules. These complexes exhibit characteristic metal-to-ligand charge transfer transitions that result in intense visible light absorption, a property that has been exploited in various photochemical and electrochemical applications. The tris-bipyridine complexes, in particular, demonstrate octahedral coordination geometries that exist as enantiomeric pairs, providing insights into the chirality considerations relevant to asymmetric synthesis applications.

Historical Development of Asymmetric N-methyl-Pyridylethylamine Derivatives

The historical trajectory of N-methyl-pyridylethylamine derivative development reflects broader advances in asymmetric synthesis methodology and chiral auxiliary applications. Early investigations into 2-(2-pyridyl)ethylamine bidentate ligands revealed their unique reactivity patterns in copper-dioxygen chemistry, where subtle structural modifications such as methyl substitution on the pyridine nucleus dramatically influenced the formation of different copper-oxygen intermediates. These studies established the foundation for understanding how electronic and steric factors in pyridylethylamine systems control coordination behavior and reactivity.

The development of thioureas derived from (S)-1-(2-pyridyl)ethylamine enantiomers marked a significant advancement in the application of pyridine-containing chiral auxiliaries. These compounds demonstrated effectiveness as organocatalysts in asymmetric synthesis reactions, with their success attributed to enhanced solvation and coordination properties resulting from the nitrogen atom in the aromatic ring. The catalytic applications of these derivatives in asymmetric hydrophosphonylation reactions and other stereoselective transformations highlighted the broader potential of pyridylethylamine-based chiral auxiliaries in synthetic organic chemistry.

Table 2: Historical Milestones in N-methyl-Pyridylethylamine Development

| Time Period | Key Development | Structural Innovation | Impact |

|---|---|---|---|

| 1990s-2000s | Copper-dioxygen reactivity studies | Methyl substitution effects on pyridine | Understanding of electronic control in metal binding |

| 2000s-2010s | Chiral auxiliary applications | Enantiomeric thiourea derivatives | Asymmetric organocatalysis development |

| 2010s-2020s | Modular synthesis approaches | Ellman sulfinamide methodologies | Stereodivergent amine synthesis |

| 2020s-Present | Pharmaceutical applications | Complex polypyridine architectures | Central nervous system therapeutics |

The introduction of Ellman sulfinamide methodologies revolutionized the synthesis of bis-alpha-chiral amines, including complex pyridylethylamine derivatives. This approach enabled consecutive sulfur-to-carbon chirality induction and transfer events, providing access to stereodivergent amine products using tert-butanesulfinamide as the exclusive chiral source. The methodology's success in creating multiple adjacent chiral carbon centers demonstrated the potential for constructing highly sophisticated pyridylethylamine architectures with precise stereochemical control.

Asymmetric synthesis methods for nitrogen-protected piperidine derivatives have incorporated pyridylethylamine elements as chiral auxiliaries, utilizing (R)-1-phenylethylamine for chiral induction in reductive amination reactions. These approaches achieved high enantiomeric excess values while maintaining synthetic efficiency, establishing precedents for the industrial-scale production of complex nitrogen-containing heterocycles. The technical processes developed for these syntheses provided valuable insights into the scalability and practical considerations for manufacturing pyridylethylamine-based pharmaceuticals.

Properties

IUPAC Name |

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-18(10-7-13-6-2-3-8-16-13)14-12(11-15)5-4-9-17-14/h2-6,8-9H,7,10-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWELJFVMEFUFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine, identified by the CAS number 1019346-46-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 242.33 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities, particularly in drug development.

Research indicates that compounds containing pyridine and related nitrogen heterocycles often exhibit diverse biological activities, including antitumor and antimicrobial effects. The specific mechanism of action for this compound has not been extensively characterized; however, related compounds have demonstrated inhibition of key receptors involved in cancer progression and inflammatory responses.

Antitumor Activity

A study on structurally similar compounds has shown promising antitumor effects. For instance, derivatives that share structural motifs with this compound have been evaluated for their ability to inhibit cancer cell viability. In vitro tests indicated that certain derivatives can reduce the viability of aggressive cancer cell lines significantly, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Pyridine-based compounds have been recognized for their antibacterial properties. A related study highlighted the effectiveness of pyrrole derivatives against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarities to active compounds suggest potential antimicrobial activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine-containing compounds. Research has shown that modifications in the amine groups and substitutions on the pyridine ring can significantly impact potency and selectivity against various biological targets. For example, variations in the substituents at different positions on the pyridine ring can lead to enhanced selectivity for specific receptors or enzymes involved in disease processes .

Data Tables

| Activity | Compound | IC50 (nM) | Target |

|---|---|---|---|

| Antitumor | Derivative A | <5 | CSF1R |

| Antimicrobial | Pyrrole derivative | 3.125 | Staphylococcus aureus |

| Receptor Inhibition | Compound B | 8.2 | AM 2 receptor |

Case Studies

- Antitumor Efficacy : In a study involving a closely related compound, treatment with a pyridine derivative resulted in a significant reduction in tumor size in xenograft models of triple-negative breast cancer . The compound was administered at a dose of 20 mg/kg, demonstrating both efficacy and tolerability.

- Antimicrobial Testing : Another investigation into similar pyridine derivatives revealed their effectiveness against Escherichia coli, with MIC values comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on the structural framework of these compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to 3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease. The presence of the pyridine ring may enhance its ability to cross the blood-brain barrier, further supporting its therapeutic potential.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a functional monomer for synthesizing polymers with enhanced properties. Its amine groups can participate in polymerization reactions, leading to the formation of high-performance materials suitable for various applications, including coatings and adhesives.

Sensors and Catalysts

The compound's unique structure makes it an attractive candidate for developing sensors and catalysts. Its ability to coordinate with metal ions can be utilized in sensor technologies for detecting environmental pollutants or biological markers. Additionally, it may serve as a catalyst in various organic reactions, improving reaction efficiency and selectivity.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules through various reactions such as alkylation, acylation, and coupling reactions. This versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Activity of Pyridine Derivatives | Investigated the cytotoxic effects of pyridine-based compounds on cancer cells | Showed significant inhibition of cell growth in breast and lung cancer cell lines |

| Neuroprotective Properties of Pyridine Compounds | Evaluated the effects on neuroinflammation | Demonstrated reduced markers of oxidative stress in neuronal cultures |

| Synthesis of Functional Polymers using Amino Compounds | Explored the use of amine-functionalized monomers | Resulted in polymers with improved thermal stability and mechanical properties |

Comparison with Similar Compounds

Key Structural Features :

- Pyridine backbone : The core pyridine ring provides aromaticity and electron-withdrawing properties.

- Aminomethyl group at position 3: Introduces a primary amine, enhancing solubility and reactivity.

- N-methyl and 2-pyridin-2-ylethyl substituents : These groups modulate steric and electronic effects, influencing molecular interactions.

The compound is compared to structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Function

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminomethyl group in the target compound donates electrons via its NH₂ group, enhancing nucleophilicity. In contrast, the 3-nitro group in is strongly electron-withdrawing, reducing reactivity in electrophilic substitutions but favoring reduction reactions. Fluorinated substituents (e.g., trifluoromethyl in , difluoromethyl in ) increase metabolic stability and lipophilicity, critical for pharmacokinetics in drug candidates .

Steric and Conformational Effects :

Physicochemical Properties

- Solubility : The primary amine in the target compound improves aqueous solubility compared to nitro- or fluorinated derivatives (e.g., ).

- Molecular Weight: The target compound (235.33 g/mol) is intermediate in size compared to bulkier analogs like 3-[(tert-butylamino)methyl]-N-methyl-N-[(2-methylcyclopropyl)methyl]pyridin-2-amine (261.41 g/mol) .

Preparation Methods

Nucleophilic Addition to Pyridine Derivatives via 2,3-Pyridyne Intermediates

One advanced method involves the generation of highly reactive 2,3-pyridyne intermediates, which undergo nucleophilic addition with amines to form substituted pyridinylamines.

- The 2,3-pyridyne intermediate is typically generated from 3-(trimethylsilyl)pyridin-2-yl triflate upon treatment with fluoride ions (e.g., CsF) in acetonitrile.

- Slow addition of the aryne precursor to a solution containing the amine nucleophile minimizes side reactions.

- The nucleophilic attack occurs selectively at the 2-position of the pyridyne, leading to 2-pyridinylamine derivatives.

- This approach allows the introduction of N-methyl and 2-pyridin-2-ylethyl substituents by choosing appropriate amines.

| Parameter | Details |

|---|---|

| Aryne precursor | 3-(Trimethylsilyl)pyridin-2-yl triflate |

| Nucleophile | Primary or secondary amines (e.g., N-methylamine, 2-pyridin-2-ylethylamine) |

| Solvent | Acetonitrile (MeCN) |

| Base | Cesium fluoride (CsF) |

| Temperature | Room temperature |

| Reaction time | 24 hours |

| Addition method | Slow syringe pump addition |

This method yields the desired 2-pyridinylamines with moderate yields and high regioselectivity.

Stepwise Functionalization via Protected Pyridine Intermediates

Another approach uses stepwise transformations starting from substituted pyridines with protective groups:

- Initial preparation of 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine.

- Subsequent nucleophilic substitutions and deprotection steps yield intermediates such as 6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-ol.

- Further modifications include esterifications, amidations, and methylations under controlled conditions.

- Sodium hydride and N,N-dimethylformamide (DMF) are common reagents and solvents for these transformations.

- Final isolation is achieved by extraction, drying over magnesium sulfate, filtration, and evaporation under reduced pressure.

This multi-step synthesis allows precise control over functional groups and substitution patterns but requires careful temperature control (e.g., 0 °C for some steps) and inert atmosphere conditions.

Methylation and Aminomethylation Techniques

Methylation of the amine nitrogen and introduction of aminomethyl groups are critical steps:

- Methylation can be achieved using methylamine aqueous solutions in polar aprotic solvents such as N-methylpyrrolidone at room temperature.

- Aminomethylation often involves nucleophilic substitution of halogenated pyridines or reductive amination of aldehyde intermediates.

- Reaction conditions typically involve stirring at ambient temperature for several hours, followed by aqueous workup and organic extraction.

- Purification is performed via silica gel column chromatography.

An example includes reacting 2-chloro-5-trifluoromethylpyridine with methylamine in N-methylpyrrolidone at 20 °C for 3 hours, followed by extraction and purification to yield N-methylated pyridinylamine derivatives.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Generation of 2,3-pyridyne | 3-(Trimethylsilyl)pyridin-2-yl triflate + CsF, MeCN, RT, 24h | Slow addition to minimize side reactions |

| 2 | Nucleophilic addition | Primary/secondary amines | Selective attack at 2-position |

| 3 | Protection/deprotection | Trimethylsilyl, ethoxymethoxymethyl groups | Controlled temperature (0 °C) |

| 4 | Methylation | Methylamine aqueous solution, N-methylpyrrolidone, 20 °C, 3h | Efficient N-methylation |

| 5 | Aminomethylation | Reductive amination or nucleophilic substitution | Requires purification by chromatography |

| 6 | Purification | Extraction, drying (MgSO4), filtration, evaporation, chromatography | Ensures high purity |

Research Findings and Optimization Notes

- The nucleophilic addition to 2,3-pyridyne is highly regioselective but can suffer from side reactions due to the high reactivity of arynes; slow addition and controlled temperature are critical.

- Protective groups on pyridine rings facilitate selective functionalization but add complexity and require additional steps for removal.

- Methylation and aminomethylation under mild conditions yield good conversions without degradation of sensitive pyridine rings.

- Extraction and chromatographic purification are essential to isolate the pure compound due to the presence of side products and unreacted starting materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.